3-Quinolinecarboxylic acid, 5-bromo-1,4-dihydro-8-methyl-4-oxo-, ethyl ester
Description
3-Quinolinecarboxylic acid, 5-bromo-1,4-dihydro-8-methyl-4-oxo-, ethyl ester is a quinoline derivative characterized by a bromine atom at position 5, a methyl group at position 8, and an ethyl ester at the 3-carboxylic acid position. The 1,4-dihydro-4-oxo moiety contributes to its planar, conjugated structure, which is critical for biological interactions, particularly in antimicrobial applications . Its molecular formula is C₁₃H₁₃BrNO₃, with a molar mass of 326.15 g/mol (exact mass may vary slightly based on isotopic composition).
This compound is part of a broader class of 4-oxo-1,4-dihydroquinoline-3-carboxylates, which are structurally related to fluoroquinolone antibiotics.
Properties
IUPAC Name |
ethyl 5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)8-6-15-11-7(2)4-5-9(14)10(11)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOLVRPRPPIRIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Quinolinecarboxylic acid, 5-bromo-1,4-dihydro-8-methyl-4-oxo-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of substituents: The bromine atom can be introduced via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS). The methyl group can be added through alkylation reactions using methyl iodide or similar alkylating agents.
Esterification: The carboxylic acid group can be converted to the ethyl ester through esterification reactions using ethanol and a strong acid catalyst like sulfuric acid.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-Quinolinecarboxylic acid, 5-bromo-1,4-dihydro-8-methyl-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibacterial agents. For example, studies have shown that modifications in the quinoline structure can enhance its antibacterial activity significantly .
Antiallergic Properties
In a study on related compounds, it was found that ethyl esters of quinoline derivatives possess oral antiallergic activity. The structural modifications similar to those in 3-quinolinecarboxylic acid derivatives have been shown to improve potency in animal models . This suggests potential therapeutic applications in treating allergic reactions.
Potential Anticancer Agents
Quinoline derivatives have been investigated for their anticancer properties due to their ability to inhibit certain enzymes involved in cancer cell proliferation. Preliminary studies indicate that the ethyl ester form may enhance bioavailability and therapeutic effectiveness against specific cancer types .
Neuroprotective Effects
Research has suggested that certain quinoline derivatives may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The structural attributes of 3-quinolinecarboxylic acid may contribute to these effects, warranting further investigation into its mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 5-bromo-1,4-dihydro-8-methyl-4-oxo-, ethyl ester depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The bromine and methyl substituents can enhance binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Type
The position of halogen substituents (Br, Cl, F) and alkyl groups significantly influences physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
Halogen Position :
- The 5-bromo substituent in the target compound provides a balance between electronic effects (electron-withdrawing) and steric bulk. In contrast, 7-bromo isomers (e.g., Ethyl 7-bromo-8-methyl-4-oxo-...) exhibit reduced solubility due to asymmetric steric hindrance .
- Fluorine at position 6 (e.g., Ethyl 6-fluoro-8-methyl-4-oxo-...) enhances antibacterial potency, likely due to improved hydrogen bonding with bacterial DNA gyrase .
Chlorine at position 5 (e.g., Ethyl 5-chloro-8-methyl-4-oxo-...) lowers molar mass and lipophilicity, which may reduce off-target interactions but shorten half-life .
Dual Halogenation: Compounds like Ethyl 4-bromo-5-chloro-8-methylquinoline-3-carboxylate show increased steric bulk, which can hinder enzymatic degradation but may also elevate toxicity risks .
Functional Group Modifications
Ester vs. Carboxylic Acid :
- The ethyl ester group in the target compound improves oral bioavailability by masking the polar carboxylic acid moiety. Hydrolysis under alkaline conditions (e.g., NaOH) regenerates the active carboxylic acid form, as demonstrated in analogs like 7-bromo-8-methyl-4-oxo-... .
- Free carboxylic acids (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid) exhibit higher water solubility but poorer membrane permeability .
Methyl Group at Position 8 :
- The 8-methyl group in the target compound and its analogs (e.g., Ethyl 6-fluoro-8-methyl-4-oxo-...) enhances planarity, promoting intercalation into DNA during antibacterial action .
Biological Activity
3-Quinolinecarboxylic acid derivatives, particularly those with modifications such as bromination and alkylation, have garnered significant attention due to their diverse biological activities. The compound 3-Quinolinecarboxylic acid, 5-bromo-1,4-dihydro-8-methyl-4-oxo-, ethyl ester is noted for its antibacterial properties and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core with a bromo substituent at the 5-position and an ethyl ester group. Such modifications are crucial for enhancing biological activity.
Antibacterial Activity
The primary biological activity associated with this compound is its antibacterial properties. Research indicates that quinolone derivatives exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom and the ethyl ester moiety enhances the compound's interaction with bacterial targets.
Table 1: Antibacterial Efficacy Against Various Bacteria
| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.02 µg/mL | |
| Escherichia coli | 0.71 µg/mL | |
| Pseudomonas aeruginosa | 0.5 µg/mL |
The mechanism through which quinolone derivatives exert their antibacterial effects often involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The structural modifications in 3-Quinolinecarboxylic acid derivatives enhance their binding affinity to these targets.
Case Studies
- In Vivo Studies : A study conducted on female mice demonstrated that the compound exhibited significant protective effects against infections caused by Staphylococcus aureus when administered subcutaneously. The protective dose (PD50) was determined to be as low as 0.02 mg/kg, indicating potent efficacy .
- In Vitro Studies : In vitro assays revealed that compounds similar to 3-Quinolinecarboxylic acid derivatives showed enhanced potency when containing specific alkyl groups at the N1 position. For instance, the presence of a cyclopropyl group significantly improved antibacterial activity compared to ethyl substitutions .
Q & A
Q. What are the optimal synthetic routes for preparing 3-quinolinecarboxylic acid derivatives with bromo and methyl substituents?
The synthesis of this compound typically involves cyclization of substituted ethyl 4-oxoquinoline-3-carboxylates. For example, hydrolysis of the ethyl ester group under basic conditions (e.g., 2.5 M NaOH at 100°C) yields the carboxylic acid intermediate, which can be further functionalized . Key steps include regioselective bromination at the 5-position and methylation at the 8-position, often achieved via electrophilic aromatic substitution or palladium-catalyzed coupling. Reaction purity is monitored using HPLC or NMR to confirm substitution patterns.
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Combined analytical techniques are essential:
- 1H/13C NMR : To confirm the presence of the ethyl ester (δ ~1.3–1.4 ppm for CH3, δ ~4.3–4.4 ppm for CH2), bromo substituent (absence of aromatic protons at C5), and methyl group (singlet at δ ~2.5 ppm).
- LC-MS : To detect trace impurities (<0.1%) and verify molecular ion peaks (e.g., [M+H]+ at m/z 354 for C14H13BrNO3).
- X-ray crystallography : For unambiguous confirmation of the 4-oxo-1,4-dihydroquinoline core and substituent positions .
Advanced Research Questions
Q. How do electronic effects of the bromo and methyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing bromo group at C5 activates the C7 position for nucleophilic attack (e.g., by amines or alkoxides), while the C8 methyl group sterically hinders adjacent positions. Computational studies (DFT) predict higher electrophilicity at C7, supported by experimental data showing preferential substitution at this site in reactions with piperazine derivatives . Contrasting reactivity in analogs lacking the bromo group highlights its electronic impact .
Q. What methodological approaches are used to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial effects)?
Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). A systematic approach includes:
- Dose-response profiling : Testing across 0.1–100 µM to identify IC50 values.
- Target-specific assays : Isolate mechanisms using enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity vs. DNA gyrase for antimicrobial effects ).
- Meta-analysis : Cross-referencing data from structurally similar compounds, such as 4-oxo-1,4-dihydroquinoline analogs, to identify substituent-dependent trends .
Q. How can the ethyl ester moiety be leveraged in prodrug design to enhance bioavailability?
The ethyl ester acts as a lipophilic promoiety, improving membrane permeability. In vivo hydrolysis by carboxylesterases releases the active carboxylic acid. Pharmacokinetic studies in rodent models show a 3-fold increase in plasma half-life compared to the free acid form. Hydrolysis rates can be tuned using sterically hindered esters (e.g., isopropyl) to delay activation .
Methodological Challenges
Q. What strategies mitigate regioselectivity issues during functionalization of the quinoline core?
- Directed ortho-metalation : Use of directing groups (e.g., amides) to control bromination or methylation sites.
- Protection/deprotection : Temporary blocking of reactive positions (e.g., C4-oxo as a ketal) to direct substitution to C7 .
- Microwave-assisted synthesis : Enhances reaction specificity and reduces side products in cyclization steps .
Q. How can trace impurities (<0.01%) from synthesis be quantified and characterized?
- UPLC-MS/MS : Achieves ppb-level detection limits.
- Isotopic labeling : Spiking with deuterated analogs to distinguish impurities from degradation products.
- Forced degradation studies : Exposure to heat, light, or pH extremes identifies labile functional groups (e.g., ester hydrolysis under alkaline conditions) .
Biological Evaluation
Q. What in vitro models are suitable for assessing neuropharmacological activity?
Q. How does the compound interact with bacterial topoisomerases?
Biochemical assays (e.g., supercoiling inhibition) reveal competitive binding to DNA gyrase’s ATP-binding pocket, with IC50 values compared to fluoroquinolone standards (e.g., ciprofloxacin). Mutagenesis studies identify resistance-conferring mutations (e.g., GyrA S83L), informing SAR .
Data Reproducibility
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
